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molecular formula C16H14N4O2 B8583930 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole

Cat. No. B8583930
M. Wt: 294.31 g/mol
InChI Key: XYIJHQMXWRXTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841455B2

Procedure details

To a reaction vial was added 3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (216 mg, 0.548 mmol) and potassium trifluoro(vinyl)borate (156 mg, 1.64 mmol). Isopropanol (2 mL) and tetrahydrofuran (0.5 mL) were added. Argon was bubbled through the mixture for 20 minutes. Triethylamine (229 μL, 1.64 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex (44.8 mg, 0.0548 mmol) were added. The vial was sealed and the mixture was heated at 90-100° C. for 3 hours. The mixture was allowed to cool and filtered through glass fiber filter paper, washing with ethyl acetate. The solution was concentrated under reduced pressure. The residue was dissolved in chloroform (30 mL) and washed with water (10 mL). The solution was dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 1-((6-methylpyridin-2-yl)methyl)-4-nitro-3-vinyl-1H-indazole as an oil (141 mg).
Name
3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
229 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[N+:11]([O-:13])=[O:12])[N:4]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=2)[N:3]=1.[B-](F)(F)(F)[CH:23]=[CH2:24].[K+].C(O)(C)C.C(N(CC)CC)C>O1CCCC1>[CH3:21][C:17]1[N:16]=[C:15]([CH2:14][N:4]2[C:5]3[C:10](=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][CH:6]=3)[C:2]([CH:23]=[CH2:24])=[N:3]2)[CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
3-iodo-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole
Quantity
216 mg
Type
reactant
Smiles
IC1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
Name
Quantity
156 mg
Type
reactant
Smiles
[B-](C=C)(F)(F)F.[K+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
229 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the mixture for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through glass fiber
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
washing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (30 mL)
WASH
Type
WASH
Details
washed with water (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)CN1N=C(C2=C(C=CC=C12)[N+](=O)[O-])C=C
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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